Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point data is not available .
Scientific Research Applications
Synthesis and Utilization in Medicinal Chemistry
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is utilized in various synthesis processes in medicinal chemistry. For example, it serves as an intermediate in the preparation of cytotoxic analogs of paclitaxel and docetaxel, as shown in a study by Ali et al. (1995), highlighting its role in the development of potential cancer therapeutics (Ali et al., 1995).
Role in Organic Synthesis
In organic synthesis, this compound is used as a building block for various chemical transformations. Kollár and Sándor (1993) demonstrated its application in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, Jähnisch (1997) synthesized tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, another potential building block for amino alcohols and polyamines, using a similar compound (Jähnisch, 1997).
Application in Heterocyclic Chemistry
This compound is also significant in heterocyclic chemistry. Stankovic et al. (2012) explored its use in synthesizing various functionalized azetidines, which are key components in numerous chemical reactions (Stankovic et al., 2012).
Use in Preparing Chiral Auxiliaries
In the field of asymmetric synthesis, this compound is instrumental in creating chiral auxiliaries. Studer, Hintermann, and Seebach (1995) demonstrated its role in preparing such auxiliaries, which are crucial for producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Contribution to the Synthesis of Vitamins and Other Bioactive Compounds
Liang et al. (2016) used a related compound in synthesizing a key intermediate of Biotin, highlighting its utility in creating essential bioactive compounds (Liang et al., 2016).
Safety and Hazards
The compound is labeled with a warning signal word . It has hazard statement H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUECUCCJEQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719278 | |
Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936850-09-8 | |
Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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